Pentafluoropropionic acid

Overview

Description

It is a colorless liquid that is strongly acidic and soluble in both water and polar organic solvents . This compound is known for its high reactivity and is used in various industrial and research applications.

Preparation Methods

Pentafluoropropionic acid can be synthesized through several methods:

Chemical Reactions Analysis

Pentafluoropropionic acid undergoes various chemical reactions:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, thiols, and hydrazines to form esters, amides, thioesters, and hydrazides, respectively.

Acylation Reactions: It can react with carbanions and enolates to form acylated products, which are useful for the synthesis of ketones and esters.

Pyrolysis: The pyrolysis of its sodium salt generates tetrafluoroethylene, carbon dioxide, and sodium fluoride.

Scientific Research Applications

Catalysis

PFPA has emerged as an effective catalyst in organic synthesis. Its ability to promote reactions without the need for metal catalysts makes it environmentally friendly and economically viable.

Key Reactions:

- One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives: PFPA catalyzes the reaction between aromatic aldehydes, malononitrile, and dimedone, yielding high yields of tetrahydrobenzo[b]pyran derivatives. This method is notable for its short reaction time and ease of processing, making it an attractive option in synthetic organic chemistry .

| Reaction Type | Reactants | Product | Benefits |

|---|---|---|---|

| One-Pot Synthesis | Aromatic Aldehyde, Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran Derivatives | High yields, environmentally friendly |

Chromatography

PFPA serves as an ion-pairing reagent in reversed-phase chromatography, enhancing the separation of various compounds. Its strong acidity and ability to form stable complexes improve retention times and resolution in chromatographic analyses.

Applications in Chromatography:

- Retention-Hydrophobicity Studies: PFPA has been utilized to study the retention behavior of beta-blockers and other pharmaceuticals, aiding in the development of more efficient separation techniques .

| Application | Type of Analysis | Benefits |

|---|---|---|

| Ion-Pairing Reagent | Reversed-Phase Chromatography | Improved separation and resolution |

Environmental Analysis

PFPA is also significant in environmental chemistry. It has been employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis, particularly for detecting trace levels of contaminants.

Case Studies:

- Derivatization of Delta-9-THC Metabolites: PFPA was used to derivatize delta-9-tetrahydrocannabinol (THC) metabolites for analysis in biological samples. This method enhances sensitivity and specificity in detecting these compounds .

| Study Focus | Sample Type | Methodology | Outcome |

|---|---|---|---|

| THC Metabolite Detection | Hair Samples | GC-MS with PFPA Derivatization | Enhanced detection sensitivity |

Biological Interactions

Research indicates that PFPA interacts with biological molecules, including amino acids. Studies using density functional theory have shown that PFPA can form hydrogen bonds with cysteine, suggesting potential implications for biochemistry and pharmacology .

Mechanism of Action

The mechanism by which pentafluoropropionic acid exerts its effects involves its high reactivity with nucleophiles and its ability to form stable acylated products. The molecular targets and pathways involved include the formation of esters, amides, thioesters, and hydrazides through substitution reactions . Its strong acidity also plays a role in its reactivity and effectiveness as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Pentafluoropropionic acid is comparable to other perfluoroalkyl carboxylic acids such as trifluoroacetic acid and heptafluorobutyric acid . its ultra-short chain length and high reactivity make it unique. Similar compounds include:

Trifluoroacetic acid: CF₃COOH

Heptafluorobutyric acid: C₃F₇COOH

Perfluoropentanoic acid: C₄F₉COOH

These compounds share similar properties but differ in their chain lengths and specific applications.

Biological Activity

Pentafluoropropionic acid (PFPrA), also known as perfluoropropanoic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. It has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFPrA, examining its effects, toxicity, and applications in various fields.

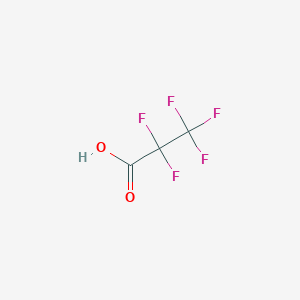

- Molecular Formula : C₃HF₅O₂

- Molecular Weight : 164.031 g/mol

- Physical State : Clear, colorless liquid

- Boiling Point : 96.4 °C

- Density : 1.59 g/cm³

- Water Solubility : 0.291 mol/L

These properties contribute to its behavior in biological systems and environmental contexts.

Toxicological Profile

Recent studies have highlighted the toxicological aspects of PFPrA. The U.S. Environmental Protection Agency (EPA) has established a chronic reference dose (RfD) of 0.0005 mg/kg per day based on limited evidence, indicating potential health risks associated with long-term exposure . Notably, animal studies have shown alterations in liver function, but no definitive links to carcinogenicity or effects on thyroid and fertility have been established .

Case Studies and Research Findings

- Liver Function Alterations :

- Environmental Impact :

- Analytical Methods :

Applications in Research

PFPrA has been utilized as a reagent in organic synthesis and catalysis due to its unique chemical properties:

- Catalytic Activity :

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. How is pentafluoropropionic acid utilized as a catalyst in organic synthesis?

this compound (PFPA) acts as an efficient catalyst in solvent-free organic reactions. For example, in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, PFPA (25 mol%) enables condensation of β-naphthol and benzaldehyde at 100°C, yielding products with good isolated yields (≥85%). The method avoids hazardous solvents and simplifies purification via straightforward work-up procedures .

Q. What safety precautions are essential when handling this compound?

PFPA is highly corrosive (Skin Corrosion 1B, H314) and toxic upon inhalation (Acute Toxicity 3, H331). Key precautions include:

- Using PPE (gloves, goggles, respirators) to prevent contact with skin/eyes.

- Storing at temperatures ≤25°C in a ventilated, corrosion-resistant environment.

- Disposing of waste via certified facilities to avoid sewer contamination .

Q. What analytical techniques detect this compound derivatives?

PFPA derivatives, such as acylated compounds, are analyzed using gas chromatography with electron capture detectors (GC-ECD). For example, PFPA anhydride derivatives of mefenamic acid are quantified via GC-ECD, achieving high sensitivity for trace analysis in biological fluids .

Q. What physicochemical properties of PFPA are critical for laboratory use?

Key properties include:

- Density : 1.561 g/mL at 25°C.

- Purity : ≥97% (GC area%).

- Boiling Point : 96–97°C (lit.). These properties ensure reproducibility in reactions and compatibility with high-temperature syntheses .

Advanced Research Questions

Q. What mechanisms drive the photocatalytic degradation of this compound?

PFPA undergoes defluorination via UV-Vis light-activated catalysts. For instance, TiO₂-zeolite composites degrade PFPA into CO₂ and fluoride ions (F⁻) under aerobic conditions, achieving >90% defluorination efficiency. Alternatively, water-soluble H₃PW₁₂O₄₀ photocatalysts cleave C–F bonds, with degradation rates dependent on oxygen availability and catalyst concentration .

Q. How does PFPA interact with human serum albumin (HSA)?

Computational and spectroscopic studies reveal PFPA binds to HSA’s Sudlow site II via hydrogen bonds and hydrophobic interactions. Static fluorescence quenching (KSV = 2.1 × 10⁴ M⁻¹) and molecular dynamics simulations confirm spontaneous binding (ΔG = −28.5 kJ/mol), inducing conformational changes in HSA .

Q. What kinetic principles govern fluorine atom reactions with PFPA?

Reaction kinetics between fluorine atoms and PFPA show two pathways:

- Dominant Pathway (T = 262–343 K) : Hydrogen abstraction yielding HF, C₂F₅, and CO₂ (k₁ = 6.1 × 10⁻¹³ exp(+1166 K/T) cm³ molecule⁻¹ s⁻¹).

- Minor Pathway (T > 1000 K) : Addition-elimination forming C₂F₅ and CF(O)OH. Quantum chemistry calculations align with experimental Arrhenius parameters .

Q. Can PFPA be degraded via advanced oxidation processes (AOPs)?

Electro-oxidation using Ti₄O₇ anodes degrades perfluorooctanoic acid (PFOA) into PFPA, a less persistent intermediate. Coupling electro-oxidation with adsorption enhances PFAS mineralization (>94% efficiency), reducing chain length and toxicity .

Q. Methodological Considerations

- Experimental Design : Optimize catalyst loading (e.g., 25 mol% PFPA in xanthene synthesis) and reaction time (≤2 hours) to maximize yields .

- Data Contradictions : Discrepancies in degradation efficiency (e.g., 90% vs. 70% defluorination) may arise from variations in catalyst surface area or light intensity .

- Quality Control : Verify PFPA purity via GC or IR spectroscopy to avoid side reactions .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMSQVBRUNSOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5COOH, C3HF5O2 | |

| Record name | PFPA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt) | |

| Record name | Perfluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059970 | |

| Record name | Perfluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-64-0 | |

| Record name | Pentafluoropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB53AX6MW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.